molecular formula C12H11ClN2O2S B1404781 Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate CAS No. 165682-92-8

Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B1404781
CAS No.: 165682-92-8
M. Wt: 282.75 g/mol
InChI Key: XEVHGCIRKWOSHE-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C12H11ClN2O2S and its molecular weight is 282.75 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can bind to the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing cellular responses and functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, resulting in changes in metabolic pathways and cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. Long-term studies have shown that this compound can have sustained effects on cellular functions, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . This compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in metabolic pathways. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects . This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.

Properties

IUPAC Name

ethyl 2-(2-chloroanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-6-4-3-5-8(9)13/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVHGCIRKWOSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate
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Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.